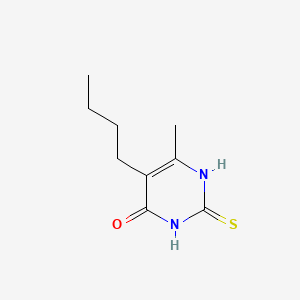

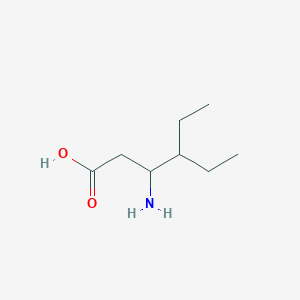

3-Amino-4-ethylhexanoic acid

Vue d'ensemble

Description

3-Amino-4-ethylhexanoic acid is not directly studied in the provided papers. However, similar compounds with amino and carboxylic acid functional groups have been synthesized and analyzed, which can provide insights into the properties and synthesis of related compounds. For instance, the synthesis of various amino acids with different substituents and configurations has been reported, such as the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine , and the synthesis of a functionalized cyclohexene skeleton of GS4104 . These studies suggest that the synthesis of 3-amino-4-ethylhexanoic acid could potentially be achieved through similar synthetic routes, involving protection of functional groups, nucleophilic substitution, and stereoselective reduction.

Synthesis Analysis

The synthesis of amino acids and related compounds often involves multi-step processes, including protection of amino and carboxyl groups, nucleophilic substitution, and stereoselective reduction . For example, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-leucine involved several steps, including protection, substitution with acetonitrile, and reduction with NaBH4 . These methods could be adapted for the synthesis of 3-amino-4-ethylhexanoic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-ethylhexanoic acid has been determined using various analytical techniques such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined by X-ray diffraction, revealing an orthorhombic space group and specific geometric parameters . These techniques could be employed to analyze the molecular structure of 3-amino-4-ethylhexanoic acid once synthesized.

Chemical Reactions Analysis

The chemical reactivity of amino acids and their derivatives is influenced by the presence of amino and carboxyl groups. For example, 4-amino-5-hexynoic acid acts as a potent inhibitor of tetrapyrrole biosynthesis in plants, indicating its reactivity in biological systems . The reactivity of 3-amino-4-ethylhexanoic acid could be explored in similar biochemical pathways or in the synthesis of peptides and polyamide fibers, as seen with 6-aminohexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and related compounds are characterized by their solubility, melting points, and specific rotations. These properties are often determined experimentally and can be influenced by the compound's stereochemistry and substituents . The properties of 3-amino-4-ethylhexanoic acid would likely be similar to those of other amino acids with hydrophobic side chains, such as 6-aminohexanoic acid, which is known for its role in the synthesis of modified peptides and polyamide synthetic fibers .

Applications De Recherche Scientifique

Synthesis of Enantiopure Amino Acids

3-Amino-4-ethylhexanoic acid derivatives are significant in the synthesis of enantiopure β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids. These derivatives can be prepared from L-aspartic and L-glutamic acids, with the configuration at specific carbon atoms controlled by diastereoselective alkylation. This process is crucial in developing pharmaceuticals and other bioactive compounds (Andrés et al., 2003).

Role in β-Oxidation

Research on 2-ethylhexanoic acid (a related compound) indicates its primary catabolic pathway in humans is β-oxidation, with major urinary metabolites like 3-oxo-2-ethylhexanoic acid identified. This study highlights the metabolic pathways of compounds related to 3-Amino-4-ethylhexanoic acid in human physiology (Stingel et al., 2007).

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid, a compound structurally similar to 3-Amino-4-ethylhexanoic acid, is recognized for its hydrophobic, flexible structure. It's used in chemical synthesis, polyamide synthetic fibers, and as a linker in biologically active structures. This underscores the potential of similar compounds in diverse industrial and biochemical applications (Markowska et al., 2021).

Applications in Organic Chemistry

2-Ethylhexanoic acid has been used as a catalyst and solvent in the synthesis of complex organic compounds like 3,4-dihydropyrimidin-2(1H)-ones/thiones and 1,2,4,5-tetrasubstituted imidazoles. This highlights the utility of similar compounds in facilitating organic reactions, potentially including those involving 3-Amino-4-ethylhexanoic acid (Hekmatshoar et al., 2012; 2015).

Schiff's Bases Derivation

Schiff's bases derived from lysine and aromatic aldehydes, which are structurally related to 3-Amino-4-ethylhexanoic acid, have been studied as green corrosion inhibitors for mild steel. This demonstrates the potential of amino acid derivatives in industrial applications (Gupta et al., 2016).

Photovoltaic Properties

Derivatives of 2-Amino-4-ethylhexanoic acid, such as pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties. This research highlights the potential application of such compounds in the field of renewable energy and photodiode fabrication (Zeyada et al., 2016).

Propriétés

IUPAC Name |

3-amino-4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWNSZDCHOHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369991 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-ethylhexanoic acid | |

CAS RN |

204191-42-4 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)